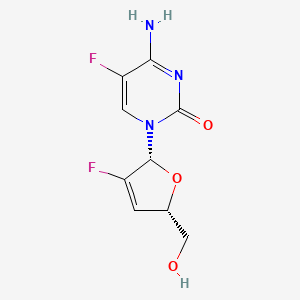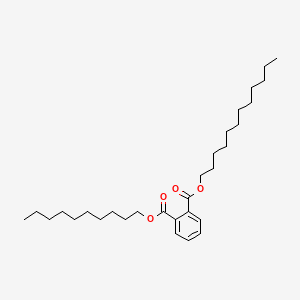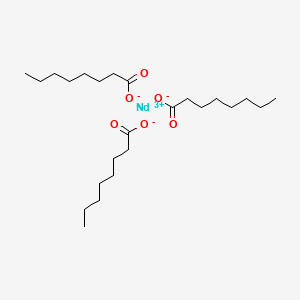
8,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one is a nitrogen-containing heterocyclic compound This compound is part of the indenoquinoline family, known for its significant biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 6,9-dichloro-11H-indeno[1,2-c]quinoline-11-one with primary and secondary amines in dimethylformamide (DMF) at elevated temperatures (around 150°C) can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for large-scale production.
化学反应分析
Types of Reactions: 8,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted indenoquinoline derivatives.
科学研究应用
8,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Industry: Utilized in the development of novel materials with unique electronic properties.
作用机制
The mechanism of action of 8,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of c-Jun N-terminal kinases (JNKs), which play a crucial role in various physiological and pathological processes. The compound binds to the catalytic site of JNKs, preventing their activation and subsequent signaling pathways .
相似化合物的比较
- 11H-Indeno[1,2-b]quinoxalin-11-one
- 7,8-Dichloro-11H-indeno[1,2-b]quinoxalin-11-one
- 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Uniqueness: 8,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of chlorine atoms at positions 8 and 10 enhances its potential as a pharmacological agent and its versatility in synthetic chemistry.
属性
CAS 编号 |
93663-92-4 |
|---|---|
分子式 |
C16H7Cl2NO |
分子量 |
300.1 g/mol |
IUPAC 名称 |
8,10-dichloroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H7Cl2NO/c17-8-5-6-12-11(7-8)14(18)13-15(19-12)9-3-1-2-4-10(9)16(13)20/h1-7H |
InChI 键 |
KZDAEVMHBHACNS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)Cl)C(=C3C2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)
![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)









